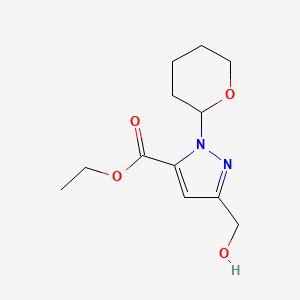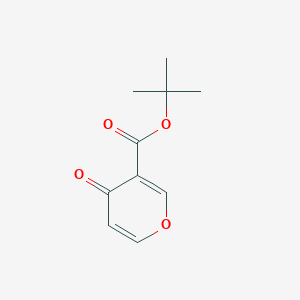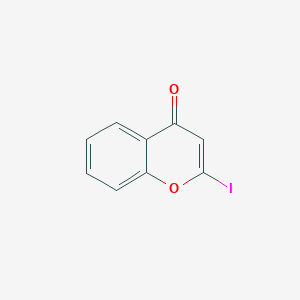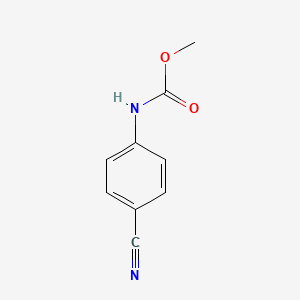
Methyl N-(4-cyanophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-cyanophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly notable for its applications in medicinal chemistry and as an intermediate in the synthesis of other chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(4-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isocyanate with methanol. This reaction typically occurs under mild conditions and does not require the presence of a catalyst . Another method involves the use of dimethyl carbonate as a carbonyl source in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates . Additionally, phosgene-free methods are preferred due to environmental and safety concerns .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl N-(4-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: In industrial applications, it is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of methyl N-(4-cyanophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects . The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in these roles .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(4-nitrophenyl)carbamate
- Methyl N-(2-cyanophenyl)carbamate
- Ethyl N-(4-cyanophenyl)carbamate
Uniqueness
Methyl N-(4-cyanophenyl)carbamate is unique due to its specific structural features, such as the presence of a cyano group on the phenyl ring. This structural attribute imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Propiedades
Número CAS |
94563-11-8 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
methyl N-(4-cyanophenyl)carbamate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) |
Clave InChI |
NVTNRQCEBMFJHY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


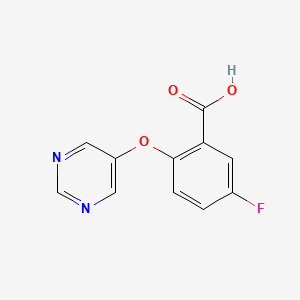
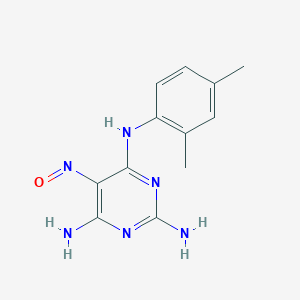
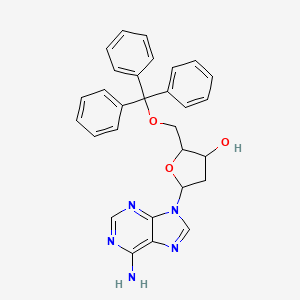
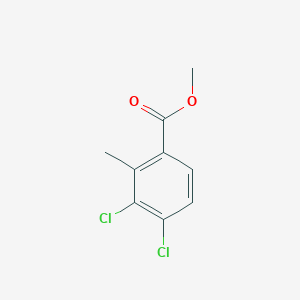
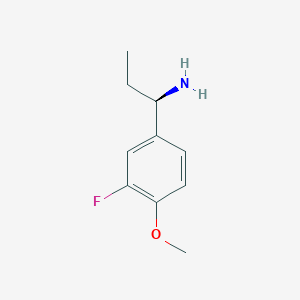
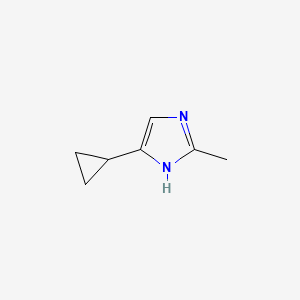
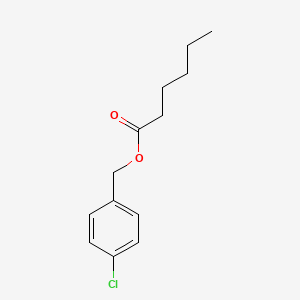
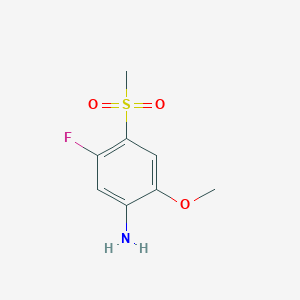
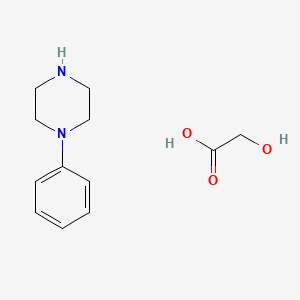
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
